molecular formula C19H17F3N2O2S B2795204 N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 831178-25-7

N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2795204
CAS No.: 831178-25-7
M. Wt: 394.41
InChI Key: AQZAMHMYPMCDJZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazine moiety and a trifluoromethyl group, which are known to influence its biological activity. The presence of the trifluoromethyl group is particularly significant as it enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .
  • Cellular Interaction : Molecular docking studies suggest that the trifluoromethyl group forms hydrogen bonds with key residues in target proteins, enhancing the compound's binding affinity .
  • Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), suggesting potential applications in oncology .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Assay Type IC50 Value
COX InhibitionEnzyme AssayModerate
LOX InhibitionEnzyme AssayModerate
Cytotoxicity (MCF-7)Cell Viability AssayIC50 = 10 µM
Cytotoxicity (Hek293)Cell Viability AssayIC50 = 15 µM

These results indicate that the compound possesses moderate inhibitory effects on COX and LOX enzymes, which are involved in inflammatory processes. The cytotoxicity against cancer cell lines suggests it may have therapeutic potential in treating certain cancers.

Case Studies

  • Case Study on Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of compounds similar to this compound. Results showed that these compounds could significantly reduce inflammation markers in vitro and in animal models .
  • Cytotoxicity Evaluation : In another study focused on cytotoxicity, derivatives of benzothiazine were evaluated against various cancer cell lines. The results indicated that modifications to the benzothiazine structure enhanced cytotoxic effects, highlighting the importance of structural features in determining biological activity .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-2-11-3-6-13(7-4-11)23-17(25)10-16-18(26)24-14-9-12(19(20,21)22)5-8-15(14)27-16/h3-9,16H,2,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZAMHMYPMCDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.